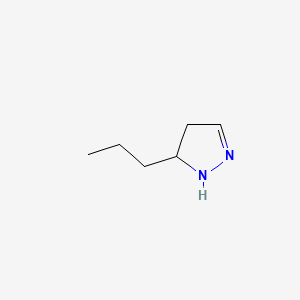
4,5-Dihydro-5-propyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-5-propyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . Another method involves the reaction of hydrazine hydrate with chalcones under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-5-propyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydro form to a fully aromatic pyrazole.
Reduction: Reduction reactions can modify substituents on the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fully aromatic pyrazoles, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-5-propyl-1H-pyrazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-5-propyl-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the substituents on the pyrazole ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydro-1H-pyrazole: Similar structure but lacks the propyl group.
3,5-Dimethyl-4,5-dihydro-1H-pyrazole: Contains methyl groups instead of a propyl group
Uniqueness
4,5-Dihydro-5-propyl-1H-pyrazole is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the propyl group can enhance its lipophilicity and potentially its bioavailability .
Eigenschaften
CAS-Nummer |
75011-90-4 |
|---|---|
Molekularformel |
C6H12N2 |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
5-propyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C6H12N2/c1-2-3-6-4-5-7-8-6/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
YJMMTFQSMKYWSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC=NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


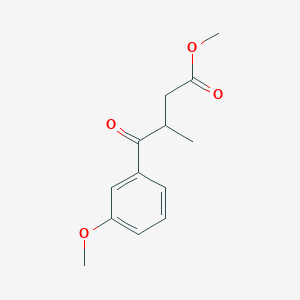




![6-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13651665.png)



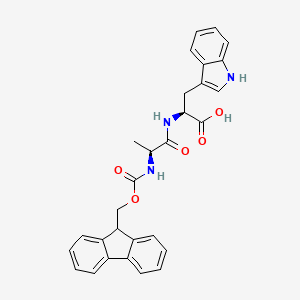
![Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide](/img/structure/B13651684.png)
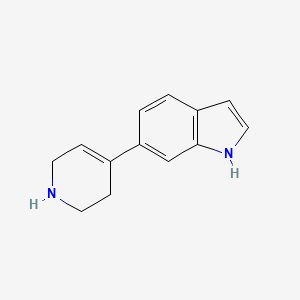
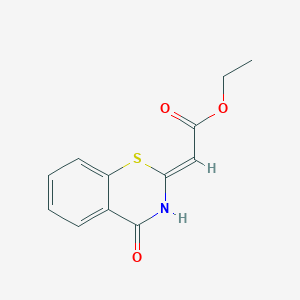
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
